molecular formula C9H19ClN2O B1464773 N-Butyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236266-64-0

N-Butyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1464773
CAS RN: 1236266-64-0
M. Wt: 206.71 g/mol
InChI Key: NYXHTJFPZVWWOB-UHFFFAOYSA-N
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Description

N-Butyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a butyl group and a carboxamide group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.71 g/mol . More detailed physical and chemical properties are not provided in the search results.

Relevant Papers One relevant paper titled “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” discusses the use of the pyrrolidine ring in the development of new drugs . The paper highlights the versatility of the pyrrolidine ring and its derivatives in exploring the pharmacophore space, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

N-Butyl-2-pyrrolidinecarboxamide hydrochloride has been used in a variety of scientific research applications, including as a reagent in organic synthesis. It is also widely used as a drug delivery system, as it can be used to encapsulate and transport a variety of drugs and other molecules into cells. Additionally, this compound has been used as a molecular probe for studying enzyme-catalyzed reactions, as it can be used to selectively bind to and inhibit the activity of enzymes.

Mechanism of Action

N-Butyl-2-pyrrolidinecarboxamide hydrochloride is believed to act as a reversible inhibitor of enzymes, binding to the active site of the enzyme and preventing the enzyme from performing its catalytic function. This binding is reversible, meaning that the enzyme can be released from the inhibitor by the addition of a competitive inhibitor or the removal of the inhibitor from the reaction mixture.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the application and concentration used. In general, this compound has been shown to have minimal toxicity and does not cause any significant side effects. However, it has been shown to have a variety of effects on enzymes, including reversible inhibition or activation of enzyme activity.

Advantages and Limitations for Lab Experiments

N-Butyl-2-pyrrolidinecarboxamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in a variety of solvents, making it easy to use and handle. Additionally, it has a wide range of applications, making it a versatile reagent for use in a variety of experiments. However, it can be toxic if used in high concentrations, and it can also be difficult to remove from reaction mixtures.

Future Directions

The use of N-Butyl-2-pyrrolidinecarboxamide hydrochloride in scientific research is likely to continue to grow in the future, as it has a wide range of potential applications. Possible future directions for research include further exploring its use as a drug delivery system and as a molecular probe for studying enzyme-catalyzed reactions. Additionally, it could be used to study the effects of inhibitors on enzyme activity, as well as to investigate the effects of inhibitors on other biochemical and physiological processes. Furthermore, research could be conducted to explore the potential of this compound as an industrial chemical, as it has a wide range of potential uses in industry.

properties

IUPAC Name

N-butylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-2-3-6-11-9(12)8-5-4-7-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXHTJFPZVWWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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